Improved Lipophilicity for Enhanced Membrane Permeability vs. Unsubstituted Quinazolin-2-ol
The presence of two methyl groups on the 4,7-dimethylquinazolin-2-ol core leads to a measurable increase in lipophilicity compared to the unsubstituted parent scaffold. The computed XLogP3 value for 4,7-dimethylquinazolin-2-ol is 0.9, whereas the baseline quinazolin-2-ol has an XLogP3 value of 0.7 [1][2]. This quantifiable shift in lipophilicity is critical for modulating membrane permeability in drug design.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | Quinazolin-2-ol (0.7) |
| Quantified Difference | +0.2 log units (increase in lipophilicity) |
| Conditions | Computed property using XLogP3 algorithm |
Why This Matters
Higher lipophilicity (XLogP3) can improve a compound's ability to cross biological membranes, a key parameter in early-stage drug discovery for oral bioavailability and cell-based assays.
- [1] Kuujia. Cas no 37527-65-4 (4,7-Dimethylquinazolin-2-ol). https://www.kuujia.com/cas-37527-65-4.html View Source
- [2] CPRiL. quinazolin-2-ol - 7471-58-1 - Quinazolin-2(1H)-one. https://cpi.vm.uni-freiburg.de/compounds/quinazolin-2-ol View Source
